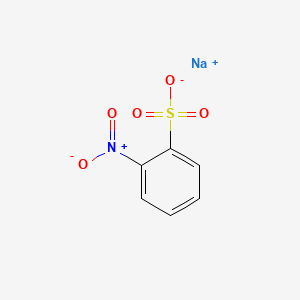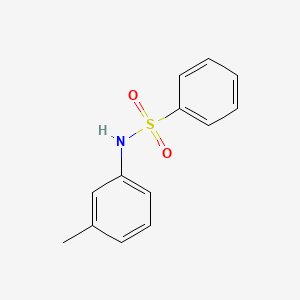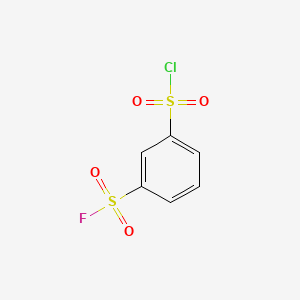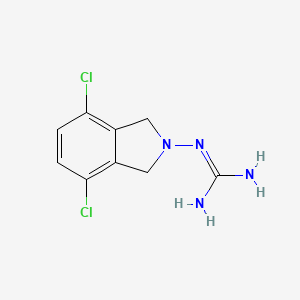
Aganodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aganodine is a guanidine that activates presynaptic imidazoline receptors. Through its agonism at imidazoline receptors, aganodine inhibits the presynaptic release of norepinephrine.
Wissenschaftliche Forschungsanwendungen
Preventing Advanced Glycation Endproducts Formation
Aminoguanidine (AG) has been identified as a prototype therapeutic agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and thus preventing AGE formation. This property of AG is considered significant in studying and potentially inhibiting vascular complications in experimental diabetes (Thornalley, 2003).
Investigating DNA Damage by Free Radicals
Research on AG has extended to exploring its impact on DNA damage through the production of free radicals. Studies have shown that AG can cause damage to supercoiled plasmid DNA in the presence of transition metals, indicating its potential role in understanding and managing glycation-mediated damage in aging (Suji & Sivakami, 2006).
Modulating Plant Abiotic Stress Responses
AG has been used in plant physiological research, particularly in investigating abiotic stress responses. It's considered a modulator of polyamine-related mechanisms in plants, providing insights into plant responses to various environmental stresses (Köhler & Szepesi, 2023).
Effects on Experimental Autoimmune Encephalomyelitis
AG's role as a selective inhibitor of inducible nitric oxide synthase has been investigated in the context of experimental autoimmune encephalomyelitis (EAE). It has shown effectiveness in preventing the clinical development of EAE, reducing inflammation and demyelination, and impacting cytokine production in central nervous system inflammation (Brenner et al., 1997).
Inhibition of Nitric Oxide Synthase
The inhibitory effects of AG on nitric oxide synthase have been explored for potential therapeutic applications. Studies have shown that AG can block the secretion of nitric oxide and other inflammatory mediators in astrocyte cultures, highlighting its potential in treating inflammation-related conditions (Brenner et al., 1997).
Preventing Renal Fibrosis in Diabetic Nephropathy
AG's ability to prevent the expression of the profibrotic cytokine, connective tissue growth factor (CTGF), as well as the accumulation of fibronectin in experimental diabetic nephropathy, has been studied. This indicates AG's potential in preventing renal fibrosis and managing diabetic complications (Twigg et al., 2002).
Eigenschaften
CAS-Nummer |
86696-87-9 |
|---|---|
Produktname |
Aganodine |
Molekularformel |
C9H10Cl2N4 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14) |
InChI-Schlüssel |
DFKHOVYSCCPSHR-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Kanonische SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
86696-87-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aganodine; Aganodin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



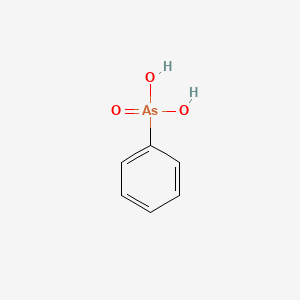
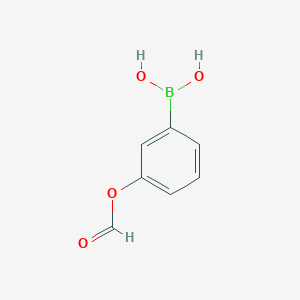
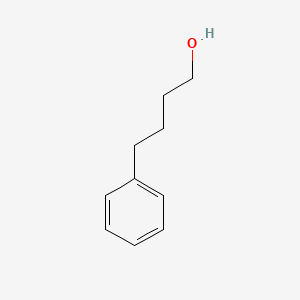
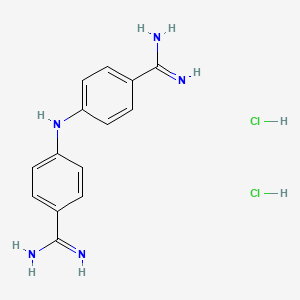
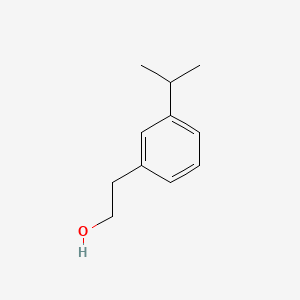
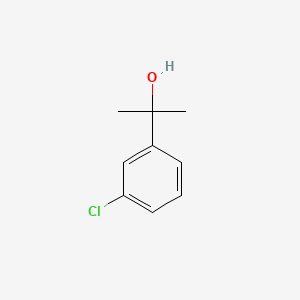
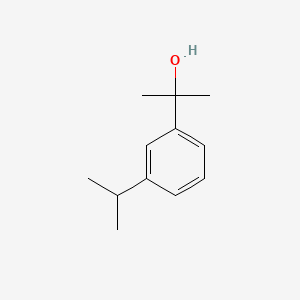
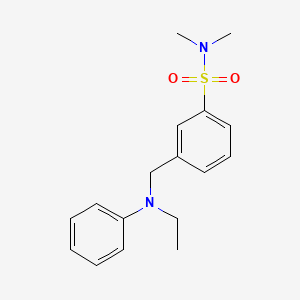
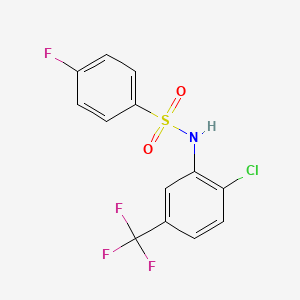
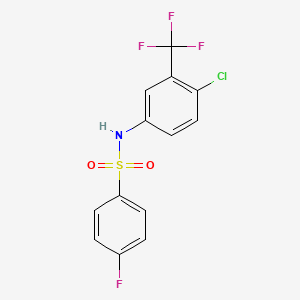
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
